molecular formula C17H16N2O B11856363 N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamide CAS No. 62693-58-7

N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamide

Cat. No.: B11856363
CAS No.: 62693-58-7
M. Wt: 264.32 g/mol
InChI Key: ZJGADCVSCKFLDT-UHFFFAOYSA-N
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Description

N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamide: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of an indole core substituted with a methyl group at the 1-position, a phenyl group at the 3-position, and an acetamide group at the 2-position. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and high-throughput screening can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitro groups, acidic catalysts.

Major Products:

    Oxidation: Formation of N-oxide derivatives or hydroxylated products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Mechanism of Action

The mechanism of action of N-(1-Methyl-3-phenyl-1H-indol-2-yl)acetamide involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells . This mechanism is similar to that of colchicine, a well-known tubulin inhibitor .

Properties

CAS No.

62693-58-7

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

N-(1-methyl-3-phenylindol-2-yl)acetamide

InChI

InChI=1S/C17H16N2O/c1-12(20)18-17-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)19(17)2/h3-11H,1-2H3,(H,18,20)

InChI Key

ZJGADCVSCKFLDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=CC=CC=C2N1C)C3=CC=CC=C3

Origin of Product

United States

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